molecular formula C16H22N2O3 B7515716 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

Cat. No. B7515716
M. Wt: 290.36 g/mol
InChI Key: XMBHCMAYTQUBIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide, also known as BZC, is a compound that has gained attention in scientific research due to its potential therapeutic applications. BZC belongs to the class of benzoxazines, which are heterocyclic compounds that contain an oxygen atom and nitrogen atom in their ring structure.

Mechanism of Action

The mechanism of action of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide is not fully understood. However, studies have suggested that 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide may exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been shown to inhibit the activity of various enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects
4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis by downregulating the expression of various proteins involved in cell proliferation and survival. In neurodegenerative diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to protect neurons from oxidative stress and inflammation by modulating various signaling pathways. In infectious diseases, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of various pathogens by disrupting their cell membrane and inhibiting their enzyme activity.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its high yield and purity, which allows for accurate and reproducible results. Another advantage is its broad spectrum of therapeutic applications, which allows for the investigation of various disease models. However, one limitation of using 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is its potential toxicity, which requires careful dosing and monitoring in animal studies.

Future Directions

There are several future directions for the investigation of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its therapeutic potential in other disease models, such as cardiovascular diseases and autoimmune diseases. Additionally, the elucidation of its mechanism of action and its interaction with other therapeutic agents may provide insights into its clinical applications.

Synthesis Methods

The synthesis of 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide involves the reaction of 2-amino-4-methylpentanoic acid with acetic anhydride and 2-methyl-2-butanol in the presence of a catalyst. The resulting product is then treated with hydrochloric acid and sodium hydroxide to obtain 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide in high yield and purity.

Scientific Research Applications

4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has also been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In infectious disease research, 4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi.

properties

IUPAC Name

4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-5-16(3,4)17-15(20)14-10-18(11(2)19)12-8-6-7-9-13(12)21-14/h6-9,14H,5,10H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMBHCMAYTQUBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(2-methylbutan-2-yl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

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